1H-Isoindole-1,3(2H)-dione, 2-(4-fluorophenyl)-4,5,6,7-tetrahydro-
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Overview
Description
1H-Isoindole-1,3(2H)-dione, 2-(4-fluorophenyl)-4,5,6,7-tetrahydro- is a heterocyclic compound that features a fused ring system with both isoindole and dione functionalities. The presence of a fluorophenyl group adds to its chemical diversity, making it a compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-(4-fluorophenyl)-4,5,6,7-tetrahydro- typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and solvents that facilitate the cyclization and substitution reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 2-(4-fluorophenyl)-4,5,6,7-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially involving the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are used under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione, 2-(4-fluorophenyl)-4,5,6,7-tetrahydro- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-(4-fluorophenyl)-4,5,6,7-tetrahydro- involves its interaction with specific molecular targets. The fluorophenyl group plays a crucial role in binding to active sites of enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
1H-Isoindole-1,3(2H)-dione: Lacks the fluorophenyl group, making it less versatile in certain applications.
2-Phenyl-1H-isoindole-1,3(2H)-dione: Similar structure but without the fluorine atom, which can affect its reactivity and biological activity.
4,5,6,7-Tetrahydro-1H-isoindole-1,3(2H)-dione: Does not have the phenyl group, leading to different chemical properties.
Uniqueness
The presence of the 4-fluorophenyl group in 1H-Isoindole-1,3(2H)-dione, 2-(4-fluorophenyl)-4,5,6,7-tetrahydro- imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from similar compounds.
Properties
CAS No. |
39985-61-0 |
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Molecular Formula |
C14H12FNO2 |
Molecular Weight |
245.25 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-4,5,6,7-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C14H12FNO2/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(16)18/h5-8H,1-4H2 |
InChI Key |
KMJFONTVBINOEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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